Phosphonic dichloride, (3-chloropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, (3-chloropropyl)- is an organophosphorus compound with the molecular formula C3H6Cl3OP. It is a reactive chemical used in various synthetic processes and industrial applications. This compound is known for its ability to form derivatives and its role in the preparation of phosphorus-containing monomers and polymers .
Vorbereitungsmethoden
Phosphonic dichloride, (3-chloropropyl)- can be synthesized through the reaction of hypophosphorous acid and its sodium salt with allyl alcohol . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Phosphonic dichloride, (3-chloropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and water to form corresponding phosphonic esters and acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Hydrolysis: It hydrolyzes in the presence of water to form phosphonic acid derivatives.
Common reagents used in these reactions include alcohols, water, and other nucleophiles. The major products formed from these reactions are phosphonic esters and acids .
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, (3-chloropropyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic dichloride, (3-chloropropyl)- involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Phosphonic dichloride, (3-chloropropyl)- can be compared with similar compounds such as bis(3-chloropropyl)phosphinic chloride . While both compounds are reactive and used in similar applications, phosphonic dichloride, (3-chloropropyl)- is unique due to its specific reactivity and the types of derivatives it forms .
Similar compounds include:
Eigenschaften
CAS-Nummer |
21510-86-1 |
---|---|
Molekularformel |
C3H6Cl3OP |
Molekulargewicht |
195.41 g/mol |
IUPAC-Name |
1-chloro-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6Cl3OP/c4-2-1-3-8(5,6)7/h1-3H2 |
InChI-Schlüssel |
NIVBLBCAPKSHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.